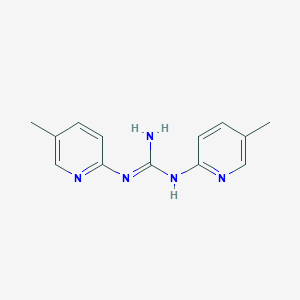
Silver--strontium (5/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver-strontium (5/1) is a compound consisting of silver and strontium in a 5:1 ratio. This compound combines the unique properties of both silver and strontium, making it valuable in various scientific and industrial applications. Silver is well-known for its antimicrobial properties, while strontium is recognized for its role in bone health and its use in various medical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver-strontium (5/1) can be synthesized using various methods, including the sol-gel process and spray pyrolysis. In the sol-gel method, silver and strontium precursors are mixed in a solvent, followed by gelation and drying to form the compound. The spray pyrolysis method involves spraying a solution of silver and strontium precursors into a high-temperature furnace, resulting in the formation of the compound .
Industrial Production Methods: Industrial production of silver-strontium (5/1) often involves large-scale sol-gel or spray pyrolysis processes. These methods are preferred due to their ability to produce high-purity compounds with controlled particle sizes and morphologies .
Analyse Chemischer Reaktionen
Types of Reactions: Silver-strontium (5/1) undergoes various chemical reactions, including oxidation, reduction, and precipitation reactions. For example, silver in the compound can undergo oxidation to form silver oxide, while strontium can participate in precipitation reactions to form strontium carbonate or strontium sulfate .
Common Reagents and Conditions: Common reagents used in reactions with silver-strontium (5/1) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Precipitation reactions often involve reagents such as sodium carbonate or sulfuric acid .
Major Products Formed: The major products formed from these reactions include silver oxide, strontium carbonate, and strontium sulfate. These products are valuable in various applications, including catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Silver-strontium (5/1) has numerous scientific research applications across various fields:
Chemistry: In chemistry, silver-strontium (5/1) is used as a catalyst in various chemical reactions due to its unique combination of silver’s catalytic properties and strontium’s ability to enhance reaction rates .
Biology: In biology, the compound is used in the development of antimicrobial agents. Silver’s well-known antimicrobial properties, combined with strontium’s biocompatibility, make it an effective agent against various pathogens .
Medicine: In medicine, silver-strontium (5/1) is used in bone regeneration and repair. Strontium’s role in bone health, combined with silver’s antimicrobial properties, makes it valuable in orthopedic applications .
Industry: In industry, the compound is used in the production of advanced materials, including bioactive glass and nanocomposites. These materials are used in various applications, including drug delivery and environmental remediation .
Wirkmechanismus
The mechanism of action of silver-strontium (5/1) involves the combined effects of silver and strontium:
Silver: Silver exerts its antimicrobial effects through multiple mechanisms, including disruption of microbial cell membranes, generation of reactive oxygen species (ROS), and interference with microbial DNA replication .
Strontium: Strontium promotes bone health by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in bone regeneration and repair .
Vergleich Mit ähnlichen Verbindungen
Silver-strontium (5/1) can be compared with other similar compounds, such as:
Silver-Calcium Compounds: Similar to silver-strontium, silver-calcium compounds combine the antimicrobial properties of silver with the bone health benefits of calcium. strontium has been shown to have a more pronounced effect on bone regeneration compared to calcium .
Silver-Barium Compounds: Silver-barium compounds also exhibit antimicrobial properties and are used in various industrial applications. barium is less biocompatible compared to strontium, making silver-strontium more suitable for biomedical applications .
Strontium-Calcium Compounds: Strontium-calcium compounds are used in bone health applications, but they lack the antimicrobial properties provided by silver in silver-strontium compounds .
Eigenschaften
CAS-Nummer |
12250-17-8 |
|---|---|
Molekularformel |
Ag5Sr |
Molekulargewicht |
626.96 g/mol |
InChI |
InChI=1S/5Ag.Sr |
InChI-Schlüssel |
YPWRDMYPRIYQNC-UHFFFAOYSA-N |
Kanonische SMILES |
[Sr].[Ag].[Ag].[Ag].[Ag].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
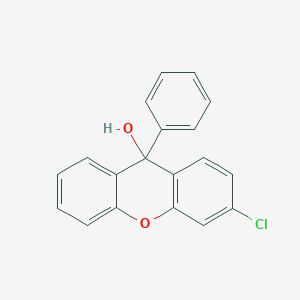
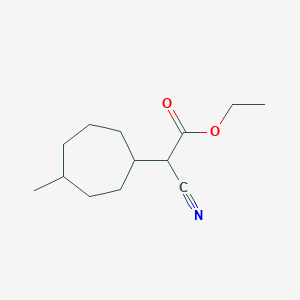

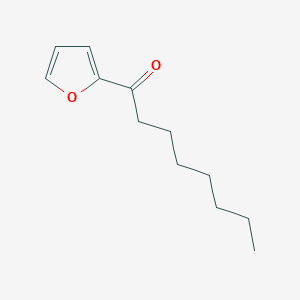
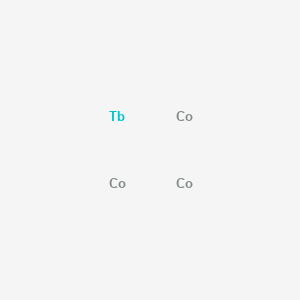
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
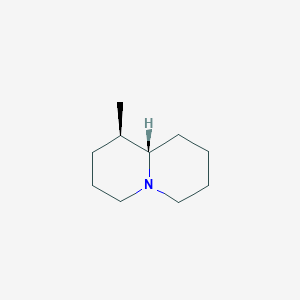

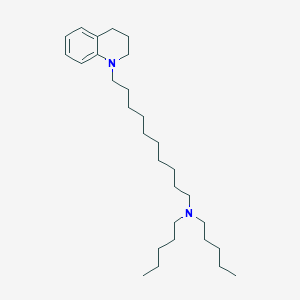
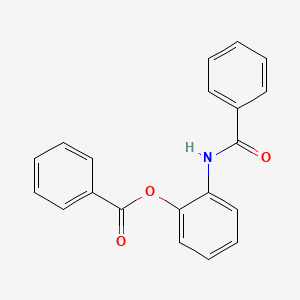
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

